molecular formula C19H27ClN2O3 B2570821 2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide CAS No. 2380143-20-2

2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide

Cat. No. B2570821
CAS RN: 2380143-20-2
M. Wt: 366.89
InChI Key: BABLKWQRRYQXFO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MORAb-003 and is a monoclonal antibody that targets the cancer antigen 125 (CA-125).

Mechanism of Action

The mechanism of action of MORAb-003 involves the binding of the monoclonal antibody to 2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide. This binding results in the inhibition of the growth and proliferation of cancer cells. Additionally, MORAb-003 has been shown to induce antibody-dependent cellular cytotoxicity (ADCC), which is the destruction of cancer cells by immune cells.
Biochemical and Physiological Effects:
MORAb-003 has been shown to have a significant impact on the levels of 2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide in the blood of patients with ovarian cancer. This monoclonal antibody has been shown to decrease the levels of 2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide in the blood, which is an indication of the inhibition of cancer cell growth. Additionally, MORAb-003 has been shown to have minimal toxicity in preclinical studies, making it a promising therapeutic agent.

Advantages and Limitations for Lab Experiments

The use of MORAb-003 in lab experiments has several advantages, including its high specificity for 2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide and its ability to induce ADCC. However, the production of monoclonal antibodies can be time-consuming and expensive, which can limit their availability for lab experiments.

Future Directions

There are several future directions for the research and development of MORAb-003. One potential direction is the exploration of its use in combination with other therapeutic agents for the treatment of ovarian cancer. Additionally, the use of MORAb-003 in the treatment of other cancers that overexpress 2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide is an area of interest. Finally, the development of new linker molecules for the synthesis of MORAb-003 could lead to improvements in its therapeutic efficacy.

Synthesis Methods

The synthesis of MORAb-003 involves the modification of a monoclonal antibody through the attachment of a cyclic peptide. This modification is achieved through the use of a linker molecule that is attached to the monoclonal antibody and the cyclic peptide. The linker molecule used in the synthesis of MORAb-003 is a propanamide molecule.

Scientific Research Applications

MORAb-003 has been extensively studied for its potential therapeutic applications in the treatment of ovarian cancer. This monoclonal antibody has been shown to have a high affinity for 2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide, which is a glycoprotein that is overexpressed in many ovarian cancers. The use of MORAb-003 as a therapeutic agent has shown promising results in preclinical studies, and clinical trials are currently underway.

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O3/c1-18(2,25-16-6-4-15(20)5-7-16)17(23)21-14-19(8-3-9-19)22-10-12-24-13-11-22/h4-7H,3,8-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABLKWQRRYQXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1(CCC1)N2CCOCC2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-2-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}propanamide

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